molecular formula C22H26N6O3 B10879651 3-{2-[({[(1Z)-1-(4-methoxyphenyl)ethylidene]amino}oxy)methyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl}propan-1-ol

3-{2-[({[(1Z)-1-(4-methoxyphenyl)ethylidene]amino}oxy)methyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl}propan-1-ol

Cat. No.: B10879651
M. Wt: 422.5 g/mol
InChI Key: HJTZGCDPVZSWTG-YSMPRRRNSA-N
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Description

1-(4-METHOXYPHENYL)-1-ETHANONE O1-{[7-(3-HYDROXYPROPYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL}OXIME is a complex organic compound that features a combination of aromatic, ketone, and oxime functional groups

Preparation Methods

The synthesis of 1-(4-METHOXYPHENYL)-1-ETHANONE O1-{[7-(3-HYDROXYPROPYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL}OXIME can be achieved through a multi-step synthetic route. The initial step involves the preparation of 1-(4-methoxyphenyl)-1-ethanone, which can be synthesized via Friedel-Crafts acylation of anisole with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .

Chemical Reactions Analysis

1-(4-METHOXYPHENYL)-1-ETHANONE O1-{[7-(3-HYDROXYPROPYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL}OXIME undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-METHOXYPHENYL)-1-ETHANONE O1-{[7-(3-HYDROXYPROPYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL}OXIME involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including enzyme inhibition and signal transduction modulation .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 1-(4-METHOXYPHENYL)-1-ETHANONE O1-{[7-(3-HYDROXYPROPYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL}OXIME lies in its combination of functional groups and the presence of the pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C22H26N6O3

Molecular Weight

422.5 g/mol

IUPAC Name

3-[4-[[(Z)-1-(4-methoxyphenyl)ethylideneamino]oxymethyl]-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]propan-1-ol

InChI

InChI=1S/C22H26N6O3/c1-14-16(3)27(10-5-11-29)21-20(14)22-24-19(25-28(22)13-23-21)12-31-26-15(2)17-6-8-18(30-4)9-7-17/h6-9,13,29H,5,10-12H2,1-4H3/b26-15-

InChI Key

HJTZGCDPVZSWTG-YSMPRRRNSA-N

Isomeric SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)CO/N=C(/C)\C4=CC=C(C=C4)OC)CCCO)C

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)CON=C(C)C4=CC=C(C=C4)OC)CCCO)C

Origin of Product

United States

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